molecular formula C10H22ClNO2 B12108654 10-Aminodecanoic acid hydrochloride salt

10-Aminodecanoic acid hydrochloride salt

Cat. No.: B12108654
M. Wt: 223.74 g/mol
InChI Key: FVSCZNTZLWFPPE-UHFFFAOYSA-N
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Description

10-Aminodecanoic acid hydrochloride salt is a chemical compound characterized by a linear alkyl chain of ten carbon atoms with an amino group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, forming a hydrochloride salt. This compound is known for its versatility in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Aminodecanoic acid hydrochloride salt typically involves the reaction of 10-Aminodecanoic acid with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 10-Aminodecanoic acid.

    Reaction with Hydrochloric Acid: The 10-Aminodecanoic acid is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution.

    Formation of Hydrochloride Salt: The reaction mixture is stirred, and the hydrochloride salt precipitates out of the solution.

    Purification: The precipitated salt is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of 10-Aminodecanoic acid are reacted with hydrochloric acid in industrial reactors.

    Continuous Stirring and Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored and adjusted to ensure optimal yield.

    Filtration and Drying: The resulting hydrochloride salt is filtered, washed, and dried using industrial filtration and drying equipment.

Chemical Reactions Analysis

Types of Reactions

10-Aminodecanoic acid hydrochloride salt undergoes various chemical reactions, including:

    Amidation: Reaction with carboxylic acids to form amides.

    Esterification: Reaction with alcohols to form esters.

    Coupling Reactions: Reaction with other molecules to form conjugates.

Common Reagents and Conditions

    Amidation: Typically involves reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

    Esterification: Involves reagents like alcohols and acid catalysts such as sulfuric acid.

    Coupling Reactions: Utilizes reagents like carbodiimides and activated esters.

Major Products Formed

    Amides: Formed from amidation reactions.

    Esters: Formed from esterification reactions.

    Conjugates: Formed from coupling reactions with other molecules.

Scientific Research Applications

10-Aminodecanoic acid hydrochloride salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various compounds.

    Biology: Utilized in the preparation of hydrogels and polymer-drug conjugates.

    Medicine: Employed in targeted drug delivery and tissue engineering.

    Industry: Applied in surface modifications and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 10-Aminodecanoic acid hydrochloride salt involves its ability to react with various functional groups. The amino group (-NH2) can form stable amide bonds with carboxylic acids, while the carboxylic acid group (-COOH) can react with primary amines. These reactions enable the compound to serve as a versatile linker in bioconjugation and other applications.

Comparison with Similar Compounds

Similar Compounds

    10-Aminododecanoic acid: Similar structure but with a longer alkyl chain.

    10-Aminoundecanoic acid: Similar structure but with a different alkyl chain length.

    3-Aminodecanoic acid: Similar structure but with the amino group at a different position.

Uniqueness

10-Aminodecanoic acid hydrochloride salt is unique due to its specific alkyl chain length and the position of the amino group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications such as targeted drug delivery and tissue engineering.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

10-aminodecanoic acid;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H

InChI Key

FVSCZNTZLWFPPE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCN.Cl

Origin of Product

United States

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